molecular formula C27H30O15 B13391377 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside

2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-4H-1-benzopyran-7-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside

Cat. No.: B13391377
M. Wt: 594.5 g/mol
InChI Key: SHPPXMGVUDNKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lonicerin is a bioactive flavonoid glycoside found in plants of the Lonicera japonica species and other honeysuckle plants. It exhibits significant anti-inflammatory and antioxidant activities and has been found to alleviate conditions such as ulcerative colitis and diabetic wounds by enhancing autophagy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lonicerin can be isolated from the flower buds of Lonicera japonica through column purification techniques. The synthetic version of lonicerin is simple, feasible, and economical, making it convenient for industrial-scale manufacturing .

Industrial Production Methods

The industrial production of lonicerin involves the extraction of flavonoids from honeysuckle plants, followed by purification processes to isolate lonicerin. This method ensures the production of high-purity lonicerin suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Lonicerin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving lonicerin include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The reactions typically occur under mild conditions, often in aqueous solutions .

Major Products Formed

The major products formed from reactions involving lonicerin include various metabolites that retain its bioactive properties. These metabolites contribute to its therapeutic effects in biological systems .

Comparison with Similar Compounds

Lonicerin is compared with other flavonoid glycosides such as hyperoside and luteolin. While all these compounds exhibit anti-inflammatory and antioxidant activities, lonicerin is unique in its ability to enhance autophagy and promote wound healing .

Similar Compounds

Lonicerin stands out due to its specific molecular targets and pathways, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one

InChI

InChI=1S/C27H30O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-31,33-37H,8H2,1H3

InChI Key

SHPPXMGVUDNKLV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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